N-[1-(4-Bromophenyl)ethyl]acetamide, also known by its product code SDA52016, is a research chemical used as a ligand in asymmetric hydrogenation reactions []. As a ligand, it binds to a metal catalyst, enhancing its ability to selectively convert a substrate molecule from one form (enantiomer) to another.
Asymmetric hydrogenation is a fundamental organic reaction in which a molecule with a double bond (alkene) is converted to a saturated molecule (alkane) with the addition of hydrogen (H2). However, alkenes often exist as mirror-image forms (enantiomers). Asymmetric hydrogenation aims to selectively produce one enantiomer over the other [].
N-[1-(4-bromophenyl)ethyl]acetamide is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl chain and an acetamide functional group. The molecular formula for this compound is C11H12BrN, and it has a molecular weight of approximately 252.12 g/mol. Its structure can be visualized as follows:
textBr |C6H4-CH(CH3)-C(=O)NH2
Research indicates that N-[1-(4-bromophenyl)ethyl]acetamide exhibits various biological activities. Compounds with similar structures have shown potential as:
The synthesis of N-[1-(4-bromophenyl)ethyl]acetamide can be achieved through several methods:
N-[1-(4-bromophenyl)ethyl]acetamide has several applications:
Interaction studies involving N-[1-(4-bromophenyl)ethyl]acetamide focus on its binding affinity with various biological targets. Molecular docking studies suggest that this compound interacts favorably with specific receptors or enzymes, indicating potential therapeutic applications. These studies often employ computational modeling alongside experimental validation to elucidate binding mechanisms and affinities .
N-[1-(4-bromophenyl)ethyl]acetamide shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-(4-Bromophenyl)acetamide | Acetamide | Lacks ethylene bridge; simpler structure |
1-(4-Bromophenyl)ethanone | Ketone | Contains a carbonyl group instead of amine |
N-[1-(3-bromophenyl)ethyl]acetamide | Acetamide | Variation in the position of bromine substitution |
N-[1-(2-bromophenyl)ethyl]acetamide | Acetamide | Different bromine location affecting reactivity |
N-[1-(4-bromophenyl)ethyl]acetamide's unique feature lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and biological properties compared to its analogs.